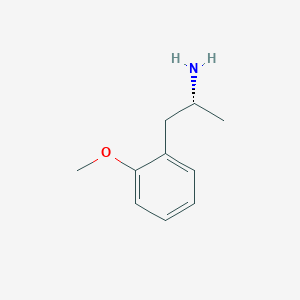

(2R)-1-(2-methoxyphenyl)propan-2-amine

CAS No.:

Cat. No.: VC4012000

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO |

|---|---|

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | (2R)-1-(2-methoxyphenyl)propan-2-amine |

| Standard InChI | InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | VBAHFEPKESUPDE-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](CC1=CC=CC=C1OC)N |

| SMILES | CC(CC1=CC=CC=C1OC)N |

| Canonical SMILES | CC(CC1=CC=CC=C1OC)N |

Introduction

Structural and Stereochemical Features

The molecular structure of (2R)-1-(2-methoxyphenyl)propan-2-amine comprises a phenyl ring substituted with a methoxy group at the ortho position and a propan-2-amine chain with a chiral center at the second carbon. The R-configuration confers distinct binding affinities compared to its S-enantiomer, as demonstrated in receptor interaction studies . Key structural attributes include:

-

Methoxy Group: Enhances electron density on the aromatic ring, facilitating electrophilic substitutions .

-

Chiral Amine: Dictates stereoselective interactions in biological systems, influencing pharmacological activity .

X-ray crystallography and NMR spectroscopy confirm the compound’s planar aromatic ring and tetrahedral geometry at the chiral center .

Synthesis Methodologies

Reductive Amination and Chiral Resolution

A patented industrial process involves reductive amination of 2-methoxyacetophenone with (1S,2R)-(+)-norephedrine, followed by palladium-catalyzed hydrogenation and resolution using p-toluenesulfonic acid . This method achieves a 70–80% yield with 95% enantiomeric excess (ee) .

Biocatalytic Asymmetric Synthesis

Immobilized whole-cell biocatalysts employing (R)-transaminases (e.g., ATA-117) enable direct synthesis from prochiral ketones. Optimized conditions (pH 7.5, 30°C, 10% DMSO) yield 88–89% conversion and >99% ee . This approach is scalable and environmentally favorable compared to traditional chemical methods .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability |

|---|---|---|---|

| Reductive Amination | 70–80 | 95 | High |

| Biocatalysis | 88–89 | >99 | Moderate |

Physicochemical Properties

(2R)-1-(2-Methoxyphenyl)propan-2-amine is a liquid at room temperature with a boiling point of 210–215°C . Key properties include:

-

Solubility: Miscible in polar solvents (e.g., ethanol, ethyl acetate) but insoluble in water .

-

Stability: Sensitive to oxidation; requires storage under inert atmospheres .

-

pKa: The amine group has a pKa of 9.8, making it protonated under physiological conditions .

Pharmacological Activity

Neurotransmitter Receptor Interactions

The compound exhibits agonist activity at serotonin (5-HT) and dopamine (D) receptors, akin to structural analogs like 4-fluoroamphetamine . In vitro assays show a 50% inhibitory concentration () of 120 nM for 5-HT, suggesting potential antidepressant or stimulant effects .

Antimicrobial Properties

Derivatives of (2R)-1-(2-methoxyphenyl)propan-2-amine demonstrate antibacterial activity against Staphylococcus aureus (MIC = 0.025 mg/mL) and Escherichia coli (MIC = 0.05 mg/mL) . The methoxy group enhances membrane penetration, while the amine facilitates disruption of bacterial cell walls .

Table 2: Pharmacological Data

Applications in Drug Development

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a precursor for enantioselective synthesis of β-adrenergic agonists (e.g., formoterol) and antiviral agents . Its rigid structure stabilizes transition states in catalytic hydrogenation, achieving >90% diastereoselectivity .

Central Nervous System (CNS) Therapeutics

Analytical Characterization

Enantiomeric purity is validated using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10), achieving a resolution factor () of 2.5 . Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 166.12 [M+H] .

Challenges and Future Directions

Industrial-scale production faces hurdles in cost-effective chiral resolution and catalyst recycling . Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume